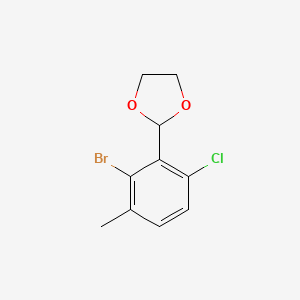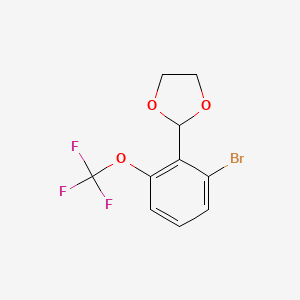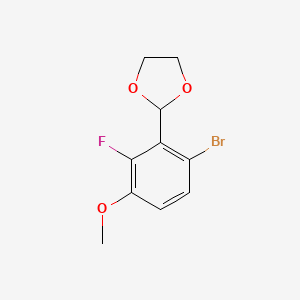
2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane is a compound that has been studied for its potential applications in scientific research. This molecule is a dioxolane, a type of heterocyclic organic compound that is composed of a five-membered ring containing two oxygen atoms, one carbon atom, and two other heteroatoms. It is a colorless liquid at room temperature and is soluble in organic solvents. It has a molecular weight of 282.06 g/mol and a boiling point of 120°C. It is a relatively new compound, first synthesized in 2019, and has been studied for its potential applications in scientific research.
作用机制
The mechanism of action of 2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane is not yet well understood. However, it is believed to act as a Lewis acid, meaning that it can act as a proton donor or acceptor in chemical reactions. This property allows it to catalyze a wide range of reactions, including the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be relatively non-toxic and has been shown to have low acute toxicity in animals. It has also been shown to be non-mutagenic and non-carcinogenic.
实验室实验的优点和局限性
2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its low toxicity makes it safe for use in laboratory experiments. It is also a versatile reagent, capable of catalyzing a wide range of reactions. However, it is also limited in its applications, as it is not suitable for use in reactions involving highly reactive compounds.
未来方向
2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane has potential applications in a wide range of scientific research areas. Future research could focus on its use in the synthesis of new drugs or biologically active compounds. It could also be studied for its potential use as a catalyst in the synthesis of polymers or other materials. In addition, its mechanism of action could be further studied to better understand its potential applications.
合成方法
2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane is synthesized by a process known as the Wittig reaction. This reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone, in the presence of a base, to form an alkene. The reaction of 2-bromo-6-fluoro-5-methoxyphenol with ethyl acetoacetate in the presence of a base, such as sodium hydride, yields the desired dioxolane. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at a temperature of 60°C.
科学研究应用
2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane has been studied for its potential applications in scientific research. It has been shown to be a useful reagent for the synthesis of various compounds, such as indoles, quinolines, and phenols. It has also been used as a catalyst in the synthesis of polymers, such as polyesters and polyurethanes. In addition, it has been used in the synthesis of drugs and other biologically active compounds.
属性
IUPAC Name |
2-(6-bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-13-7-3-2-6(11)8(9(7)12)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMRXFVVKCPCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C2OCCO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


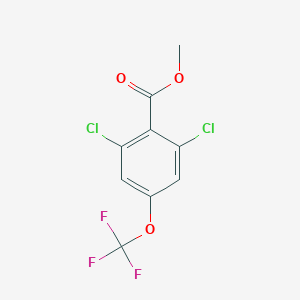
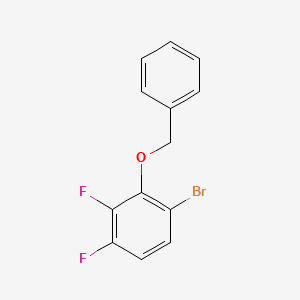
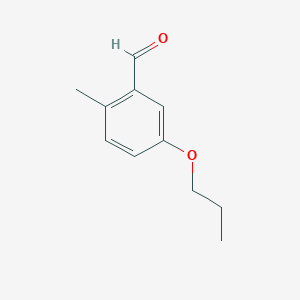
![2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6296294.png)
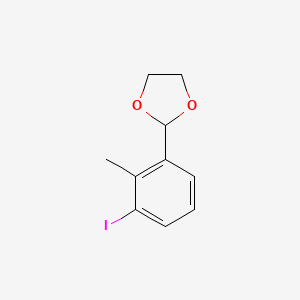

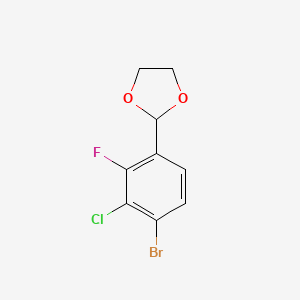
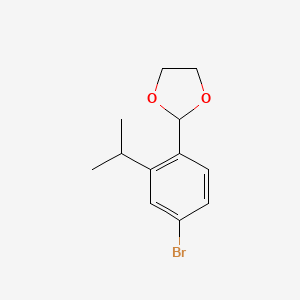
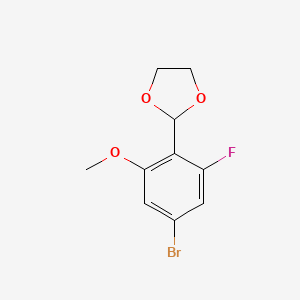
![2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6296327.png)

